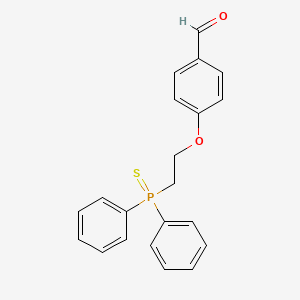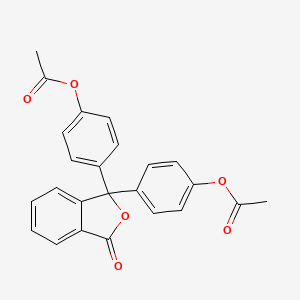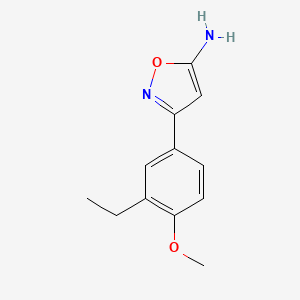
(2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate: is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with a fluorine atom and an ethyl ester group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-oxo-4-fluorobutanoate and a suitable chiral auxiliary.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral chromatography or crystallization techniques to obtain the desired (2S,4S) isomer.
Final Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Automated Processes: Employing automated synthesis and purification systems to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Utilized in research to study enzyme inhibition and interaction with biological targets.
Metabolic Pathway Analysis: Helps in understanding metabolic pathways involving fluorinated compounds.
Medicine
Drug Development: Plays a role in the development of new therapeutic agents, particularly those targeting neurological disorders.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Agricultural Chemicals: Serves as a precursor for the development of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The compound may inhibit or activate biological pathways, depending on its structure and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-Ethyl 4-fluoropyrrolidine-2-carboxylate: A diastereomer with different stereochemistry.
Methyl 4-fluoropyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Fluoropyrrolidine-2-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Chirality: The (2S,4S) configuration provides unique stereochemical properties that can influence biological activity and selectivity.
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C7H12FNO2 |
|---|---|
Molekulargewicht |
161.17 g/mol |
IUPAC-Name |
ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
YRDIYVDGPRPFPX-WDSKDSINSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1)F |
Kanonische SMILES |
CCOC(=O)C1CC(CN1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12890256.png)


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)



![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

